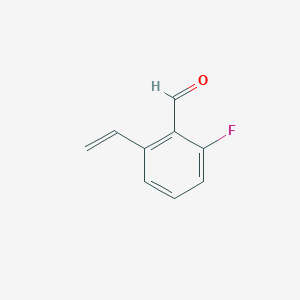

2-Fluoro-6-vinylbenzaldehyde

Beschreibung

Significance of Fluorine in Modern Organic Synthesis and Molecular Design

The introduction of fluorine can productively influence a range of physicochemical and pharmacokinetic properties:

Metabolic Stability: Fluorine substitution can block metabolically labile sites, preventing oxidation by metabolic enzymes and thereby increasing the in vivo half-life of a drug. bohrium.com

Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly lowers the pKa of nearby functional groups, such as amines. bohrium.comacs.org This modulation of basicity can influence a compound's solubility, membrane permeability, and binding affinity. bohrium.com

Binding Affinity: Fluorine can enhance the binding affinity of a ligand to its protein target. This can occur through direct interactions, such as the formation of hydrogen bonds or other nonbonding interactions with the protein, or indirectly by altering the molecule's conformation or electronics. tandfonline.combohrium.com

Molecular Conformation: A fluorine substituent can alter the preferred conformation of a molecule due to its size and electronegativity, which can be a critical factor in optimizing the fit of a ligand into a protein's binding pocket. bohrium.com

These strategic modifications are crucial tools for medicinal chemists in the process of lead optimization and drug development. tandfonline.com

Table 1: Effects of Fluorine Substitution in Molecular Design

| Property Affected | Description of Effect | Reference |

| Metabolic Stability | Blocks metabolically labile C-H bonds, hindering enzymatic oxidation and increasing drug half-life. | bohrium.com |

| Acidity/Basicity (pKa) | The strong inductive effect lowers the pKa of nearby amines and alters the acidity of other functional groups. | bohrium.comacs.org |

| Binding Affinity | Can enhance interactions with protein targets through direct bonding or by modifying molecular properties. | tandfonline.combohrium.com |

| Lipophilicity | Substitution of hydrogen with fluorine can slightly increase lipophilicity, affecting membrane permeability. | bohrium.com |

| Molecular Conformation | Can influence the preferred three-dimensional shape of a molecule, impacting its biological activity. | bohrium.com |

Overview of Vinylbenzaldehydes as Versatile Synthetic Intermediates

Vinylbenzaldehydes are a class of organic compounds characterized by the presence of both an aldehyde (-CHO) and a vinyl (-CH=CH₂) group attached to a benzene (B151609) ring. cymitquimica.com These bifunctional molecules are valuable "building blocks" in organic synthesis because the two functional groups can undergo a wide array of chemical transformations, often independently and selectively. cymitquimica.comalfa-chemistry.com

The aldehyde group is a classic electrophilic site, participating in reactions such as:

Nucleophilic additions

Wittig reactions

Reductions to alcohols

Oxidations to carboxylic acids

Condensations to form imines or Schiff bases researchgate.net

The vinyl group, an alkene, is susceptible to a different set of reactions, including:

Polymerization cymitquimica.com

Electrophilic additions

Hydrogenation

Palladium-catalyzed cross-coupling reactions

Cycloadditions

The ortho-positioning of the vinyl and aldehyde groups, as seen in 2-vinylbenzaldehyde (B1595024), enables unique intramolecular reactions. For instance, metal-free intramolecular hydroacylation, catalyzed by L-proline, can be used to synthesize indanones, which are key intermediates in the production of pharmaceuticals like the anti-Alzheimer's drug donepezil. Furthermore, these compounds are precursors for various heterocyclic systems through cyclization strategies. researchgate.net The reactivity of substituted vinylbenzaldehydes, such as 5-fluoro-2-vinylbenzaldehyde, in nickel-catalyzed arylbenzylation reactions highlights their utility in constructing complex tri-arylpropane structures.

Table 2: Representative Reactions of Vinylbenzaldehydes

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

| Intramolecular Hydroacylation | L-proline (metal-free) | Indanones | |

| Arylbenzylation | Benzyl (B1604629) halides, arylzinc reagents / Ni(cod)₂ | 1,1,3-Triarylpropanes | |

| Carbonylative Cycloaddition | Alkenes, CO / Pd catalyst | γ-Lactones or Bicyclic Compounds | |

| Suzuki–Miyaura Coupling | Potassium vinyltrifluoroborate / Pd catalyst | Substituted Vinylbenzaldehydes | acs.org |

| Photochemical Cyclization | (of O-acetyloximes) | Isoquinolines |

Evolution of Synthetic Strategies for Fluorinated Aromatic Aldehydes

The synthesis of aromatic aldehydes can generally be achieved through two primary routes: the direct attachment of a formyl group (-CHO) to an aromatic ring or the oxidation of a pre-existing group, such as a methyl or hydroxymethyl group. google.com However, the synthesis of fluorinated aromatic aldehydes presents specific challenges. The strong electron-withdrawing nature of fluorine deactivates the aromatic ring, making traditional electrophilic formylation methods, which work well for electron-rich aromatics, either fail completely or result in very low yields. google.com

To overcome this, a variety of synthetic strategies have been developed and refined over the years:

Halogen-Exchange (HALEX) Reactions: This method involves the reaction of a chlorinated benzaldehyde (B42025) with a metal fluoride (B91410), typically potassium fluoride, in a polar solvent. The chlorine atom is displaced by fluorine. However, this method's scope is somewhat limited as it is most effective for halogens that are in positions activated by the formyl group (ortho or para). google.com

Formylation of Fluorinated Benzenes: Specialized methods have been developed to directly formylate fluorinated benzenes. One such process involves the reaction of a fluorinated benzene with carbon monoxide and aluminum chloride at relatively low pressure and temperature, which can produce fluorinated benzaldehydes in high yields. google.com

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on transition-metal catalysis. rsc.orgrsc.org The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. This reaction can be adapted to synthesize fluorinated vinylbenzaldehydes. For example, 2-bromo-5-fluorobenzaldehyde (B45324) can be coupled with potassium vinyltrifluoroborate in the presence of a palladium catalyst to produce 5-fluoro-2-vinylbenzaldehyde in excellent yield. acs.org This general strategy is applicable to a wide range of substituted benzaldehydes, providing a versatile route to compounds like 2-fluoro-6-vinylbenzaldehyde from precursors such as 2-bromo-6-fluorobenzaldehyde. innospk.com

N-Heterocyclic Carbene (NHC) Catalysis: More recently, metal-free approaches have gained traction. N-Heterocyclic carbenes (NHCs) have been used to catalyze the reaction between aryl aldehydes and perfluoroarenes, demonstrating broad substrate compatibility and tolerance for various functional groups. acs.org

Table 3: Comparison of Synthetic Strategies for Fluorinated Aromatic Aldehydes

| Synthetic Method | Typical Reactants | Key Features | Reference |

| Direct Formylation | Fluorinated benzene, CO, AlCl₃ | Cost-effective and can produce high yields under specific conditions. | google.com |

| Halogen-Exchange (HALEX) | Chlorinated benzaldehyde, KF | Limited to activated positions (ortho/para to formyl group). | google.com |

| Suzuki-Miyaura Coupling | Bromo-fluorobenzaldehyde, vinylboronic acid/ester | Highly versatile, tolerates many functional groups, provides good yields. | acs.org |

| NHC-Catalyzed Reaction | Aryl aldehyde, perfluoroarene | Metal-free, mild reaction conditions, high functional group tolerance. | acs.org |

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H7FO |

|---|---|

Molekulargewicht |

150.15 g/mol |

IUPAC-Name |

2-ethenyl-6-fluorobenzaldehyde |

InChI |

InChI=1S/C9H7FO/c1-2-7-4-3-5-9(10)8(7)6-11/h2-6H,1H2 |

InChI-Schlüssel |

DOUIKTFNFCIDHU-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC1=C(C(=CC=C1)F)C=O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Fluoro 6 Vinylbenzaldehyde

Strategies for the Introduction of the Vinyl Moiety

The creation of the carbon-carbon double bond of the vinyl group on the aromatic ring is a critical step in the synthesis of 2-fluoro-6-vinylbenzaldehyde. Palladium-catalyzed cross-coupling reactions and various olefination methods are the predominant strategies employed for this transformation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. libretexts.org This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of vinylarenes, this would involve the reaction of a vinylboronic acid or its derivative with an appropriately substituted aryl halide.

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium precursor, ligands, base, and solvent system is crucial for achieving high yields and selectivity. rsc.org For instance, electron-rich and bulky ligands can enhance the reactivity and stability of the palladium catalyst. libretexts.org

While the direct application to this compound is not extensively detailed in the provided results, the general applicability of Suzuki-Miyaura coupling for vinylation of aryl halides is well-established. orgsyn.org The reaction is known for its tolerance of a wide range of functional groups, making it a suitable option for complex molecules. nih.gov

Table 1: Key Aspects of Suzuki-Miyaura Coupling for Vinyl Moiety Introduction

| Feature | Description |

| Reactants | Aryl halide (e.g., 2-fluoro-6-halobenzaldehyde) and a vinylboron reagent (e.g., vinylboronic acid, vinylboronic ester). |

| Catalyst | Typically a Palladium(0) complex, often generated in situ from precursors like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄. libretexts.org |

| Ligands | Phosphine-based ligands (e.g., PPh₃, SPhos) or N-heterocyclic carbenes (NHCs) are commonly used to stabilize the catalyst and promote the reaction. nih.gov |

| Base | A base such as carbonate, phosphate (B84403), or hydroxide (B78521) is required to facilitate the transmetalation step. |

| Solvent | A mixture of an organic solvent (e.g., toluene (B28343), THF, DME) and water is often employed. |

| Advantages | Mild reaction conditions, high functional group tolerance, and commercial availability of reagents. nih.gov |

Olefination Reactions (e.g., Horner–Wadsworth–Emmons Olefination, Wittig Chemistry)

Olefination reactions provide an alternative and widely used approach to introduce the vinyl group by converting a carbonyl functionality, in this case, the aldehyde group of a precursor, into an alkene.

Horner–Wadsworth–Emmons (HWE) Olefination: The HWE reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions. wikipedia.org These carbanions are generally more nucleophilic and less basic than the corresponding Wittig reagents, offering several advantages. wikipedia.org The HWE reaction is renowned for its high stereoselectivity, typically favoring the formation of (E)-alkenes. nrochemistry.comorganic-chemistry.org

The reaction proceeds via the deprotonation of a phosphonate ester to form a stabilized carbanion, which then undergoes nucleophilic addition to the aldehyde. The resulting intermediate eliminates a phosphate byproduct to form the alkene. wikipedia.org The water-soluble nature of the phosphate byproduct simplifies purification. alfa-chemistry.com

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner–Wadsworth–Emmons (HWE) Reaction |

| Reagent | Phosphonium (B103445) ylide (Wittig reagent). wikipedia.org | Phosphonate carbanion. wikipedia.org |

| Precursor | Prepared from a phosphonium salt. lumenlearning.com | Prepared from an alkyl phosphonate. nrochemistry.com |

| Reactivity | Less reactive with sterically hindered ketones. wikipedia.org | More nucleophilic and can react with a wider range of aldehydes and ketones. nrochemistry.com |

| Stereoselectivity | Unstabilized ylides generally yield (Z)-alkenes. libretexts.org Stabilized ylides favor (E)-alkenes. organic-chemistry.org | Predominantly forms (E)-alkenes. wikipedia.org (Z)-alkenes can be obtained under specific conditions (e.g., Still-Gennari modification). nrochemistry.com |

| Byproduct | Triphenylphosphine (B44618) oxide (often requires chromatography for removal). masterorganicchemistry.com | Dialkylphosphate salt (water-soluble, easily removed by extraction). wikipedia.org |

Wittig Chemistry: The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones. wikipedia.org It involves the reaction of a carbonyl compound with a phosphonium ylide, also known as a Wittig reagent. lumenlearning.com The ylide is typically prepared by treating a phosphonium salt with a strong base. libretexts.org

The mechanism of the Wittig reaction involves the formation of a betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane. lumenlearning.com This intermediate subsequently decomposes to yield the alkene and triphenylphosphine oxide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides tend to produce (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

Strategies for the Introduction of the Fluorine Atom

The incorporation of a fluorine atom onto the aromatic ring can be achieved through various fluorination strategies, including electrophilic, nucleophilic, and deoxyfluorination methods.

Electrophilic Fluorination Approaches (e.g., Pd-catalyzed C–H Fluorination)

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are commonly employed as electrophilic fluorinating agents due to their stability and safety. wikipedia.org

Palladium-catalyzed C–H fluorination represents a modern and efficient approach for the direct introduction of fluorine into aromatic systems. These methods often utilize a directing group to control the regioselectivity of the fluorination. A recent development involves a palladium-catalyzed oxidative dehydrogenative fluoroalkoxylation of benzaldehydes, which proceeds under mild conditions with a broad substrate scope. nih.gov While not a direct fluorination of the aromatic ring, it highlights the utility of palladium catalysis in C-F bond formation. Another strategy involves the palladium-catalyzed C-2 C–H functionalization of indoles with Z-fluorovinyl iodonium (B1229267) salts, demonstrating regio- and stereo-controlled fluorovinylation. nih.gov

Nucleophilic Fluorination Reagents and Pathways

Nucleophilic fluorination relies on the displacement of a leaving group by a nucleophilic fluoride (B91410) source. ucla.edu Common fluoride sources include alkali metal fluorides (e.g., KF, CsF) and tetraalkylammonium fluorides (e.g., TBAF). acsgcipr.org The efficiency of nucleophilic aromatic substitution (SNAr) is highly dependent on the nature of the substrate, with electron-withdrawing groups ortho and para to the leaving group significantly accelerating the reaction.

In the context of synthesizing fluorinated aromatic compounds, the Halex (halogen exchange) reaction is a prominent example of nucleophilic fluorination. acsgcipr.org This process involves the exchange of a halide (typically chlorine or bromine) for fluoride. The use of anhydrous tetrabutylammonium (B224687) fluoride (TBAF) in polar aprotic solvents has been shown to be effective for the fluorination of aromatic halides. acsgcipr.org Iodoarene-catalyzed nucleophilic fluorination of β-dicarbonyl compounds has also been developed, where a hypervalent iodine compound, ArIF₂, is generated in situ. rsc.org

Deoxyfluorination of Carbonyl Functionalities

Deoxyfluorination is a process that converts a hydroxyl group or a carbonyl group into a C-F bond. hyphadiscovery.com Reagents such as diethylaminosulfur trifluoride (DAST) and its more stable analogues are commonly used for this transformation. ucla.edu While typically applied to alcohols to form alkyl fluorides, DAST can also convert aldehydes and ketones to geminal difluorides. ucla.edu

A more recent development is the use of 2-pyridinesulfonyl fluoride (PyFluor) as a deoxyfluorination reagent, which is noted for its stability and selectivity. ucla.edu Another approach involves the borane-mediated deoxyfluorination of alcohols, which has shown high selectivity for secondary alcohols. nih.gov Deoxyfluorination can also be applied to carboxylic acids to generate acid fluorides. nih.gov Although not a direct route to aryl fluorides from phenols, these methods are crucial in the broader context of organofluorine chemistry. The process typically involves an SN2 mechanism, leading to an inversion of stereochemistry when applied to chiral alcohols. hyphadiscovery.com

Transformations Involving Fluorinated Diazoalkanes

Fluorinated diazoalkanes have emerged as versatile reagents for the introduction of fluorine-containing moieties into organic molecules. liberty.edursc.org While direct synthesis of this compound using these reagents is not prominently documented, their reactivity offers potential pathways. For instance, transformations involving aryl trifluoromethyl diazoalkanes have been utilized in palladium-catalyzed reactions with N-aryl indoles to form trifluoromethyl-substituted cyclopropanes. wikipedia.orgbeilstein-journals.org This highlights the capability of fluorinated diazo compounds to participate in carbon-carbon bond-forming reactions.

A hypothetical application towards the synthesis of a precursor for this compound could involve the reaction of a suitable difunctionalized benzene (B151609) ring with a fluorinated diazoalkane. For example, a palladium-catalyzed process could potentially couple a fluorinated diazoalkane with a dihalobenzaldehyde derivative, followed by subsequent transformations to install the vinyl group. The development of such a pathway would depend on controlling the chemoselectivity of the reaction to favor the desired C-C bond formation without unwanted side reactions.

Multicomponent and Cascade Synthesis Approaches

One potential approach could involve a tandem reaction strategy. For instance, a process could be designed that initiates with a directed metalation of a fluorinated aromatic precursor to introduce a latent aldehyde functionality, followed by a subsequent cross-coupling reaction to install the vinyl group in a one-pot sequence. researchgate.net Cascade reactions involving an initial ortho-alkenylation of a fluorinated benzene derivative followed by a formylation step could also be envisioned. The success of such an approach would hinge on the compatibility of the reagents and catalysts in the reaction mixture to facilitate both transformations sequentially.

Stereoselective and Enantioselective Synthesis Pathways

The synthesis of ortho-substituted benzaldehydes with stereocontrol is an area of active research, particularly for applications in asymmetric catalysis and the synthesis of chiral molecules. While specific enantioselective methods for this compound are not detailed in the literature, general strategies for the synthesis of atropisomeric biaryls and other axially chiral compounds offer valuable insights.

For example, enantioselective synthesis of atropisomers has been achieved using vinylidene ortho-quinone methides as reactive intermediates. nih.gov This methodology allows for the construction of axially chiral heterocycles and vinyl arenes through reactions with various nucleophiles. nih.gov Adapting such a strategy to create a chiral environment around the developing ortho-substituted benzaldehyde (B42025) core could potentially lead to an enantioselective synthesis. Another approach could involve the dynamic kinetic resolution of a racemic precursor to selectively form one enantiomer of a key intermediate.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is crucial for developing sustainable synthetic methods. Key considerations include the choice of solvents, atom economy, and energy efficiency.

Solvent Considerations:

The selection of environmentally benign solvents is a primary focus in greening synthetic processes. For the likely cross-coupling reactions used to synthesize this compound (e.g., Suzuki-Miyaura, Stille, Heck), several greener solvent alternatives have been explored. Water, ethanol, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been successfully employed in Suzuki-Miyaura couplings, often in mixtures, to replace more hazardous solvents like toluene or DMF. rsc.orgnih.gov For instance, a water/ethanol mixture has been shown to be effective for the synthesis of biphenyl (B1667301) derivatives. rsc.org The use of aqueous media can also facilitate catalyst recycling in some cases. rsc.org

| Reaction Type | Conventional Solvent | Greener Alternative(s) | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Toluene, DMF | Water, Ethanol, 2-MeTHF | rsc.orgnih.gov |

| Heck Reaction | DMF, Acetonitrile | Water, Oligo(ethylene glycol) | rsc.org |

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. scribd.com Different vinylation strategies for an aryl halide precursor, such as 2-bromo-6-fluorobenzaldehyde, exhibit varying atom economies.

Heck Reaction with Ethylene: This method is highly atom-economical as it directly couples the aryl halide with ethylene, generating only a halide salt as a byproduct. researchgate.net

Suzuki-Miyaura Coupling with Potassium Vinyltrifluoroborate: This reaction is also relatively atom-economical, with the boron-containing byproduct being a key consideration. nih.govdntb.gov.ua

Stille Coupling with Vinyltributyltin: This method generally has a lower atom economy due to the high molecular weight of the tributyltin halide byproduct, which is also toxic. wikipedia.orgresearchgate.net

| Vinylation Method | Key Reagents | Major Byproducts | Atom Economy Consideration | Reference |

|---|---|---|---|---|

| Heck Reaction | Aryl Halide, Ethylene, Base | Halide Salt | High | researchgate.net |

| Suzuki-Miyaura Coupling | Aryl Halide, Potassium Vinyltrifluoroborate, Base | Potassium Halide, Boron Salts | Good | nih.govdntb.gov.ua |

| Stille Coupling | Aryl Halide, Vinyltributyltin | Tributyltin Halide | Lower, Toxic Byproduct | wikipedia.orgresearchgate.net |

By prioritizing methods with higher atom economy and employing greener solvents, the synthesis of this compound can be designed to be more environmentally responsible.

Reactivity and Transformational Chemistry of 2 Fluoro 6 Vinylbenzaldehyde

Cycloaddition Reactions

The vinyl group of 2-Fluoro-6-vinylbenzaldehyde is an active participant in various cycloaddition reactions, enabling the construction of complex cyclic and polycyclic frameworks.

Diels-Alder Reactions (e.g., Hetero-Diels-Alder, Aza-Diels-Alder)

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. nih.govwikipedia.org In this reaction, the vinyl group of this compound can function as the dienophile (the 2π-electron component). The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. In this compound, both the ortho-fluorine and the aldehyde group exert an electron-withdrawing effect, which is expected to activate the vinyl group for Diels-Alder cycloadditions.

While specific examples involving this compound as a dienophile are not extensively documented, the reactivity of analogous systems, such as other vinyl-substituted azaarenes, has been demonstrated. nih.gov For instance, Lewis acid-promoted Diels-Alder reactions of vinylquinolines and vinylpyridines with unactivated dienes proceed with high yields and selectivity, highlighting the feasibility of using such vinyl-aromatic systems as dienophiles. nih.govrsc.org

Hetero-Diels-Alder Reaction: This variant involves one or more heteroatoms in the diene or dienophile. wikipedia.orgillinois.edu The aldehyde group of this compound could potentially act as a heterodienophile in reactions with electron-rich dienes, leading to the formation of dihydropyran rings. This reactivity is typically promoted by Lewis acid catalysis, which activates the aldehyde towards nucleophilic attack by the diene. illinois.edu

Aza-Diels-Alder Reaction: In this type of reaction, a nitrogen atom replaces a carbon in either the diene or dienophile. wikipedia.org Imines, generated in situ from this compound via condensation with primary amines, can serve as aza-dienophiles. The subsequent cycloaddition with a diene would yield tetrahydropyridine (B1245486) derivatives, which are valuable scaffolds in medicinal chemistry.

The potential for this compound to participate in these reactions makes it a promising building block for the synthesis of diverse carbo- and heterocyclic systems.

Intramolecular Cyclization and Annulation Reactions (e.g., Fluorocyclization)

A significant transformation involving this compound is its participation in intramolecular fluorocyclization reactions. Research has demonstrated that various 2-vinylbenzaldehydes can be converted into fluorinated isochromans through an iodine(I)/iodine(III) catalyzed process. researchgate.net In this reaction, the vinyl group is attacked by an electrophilic fluorine source, and the resulting intermediate is trapped intramolecularly by the oxygen of the aldehyde (after conversion to an acetal), leading to ring formation.

Specifically, this compound has been successfully employed as a substrate in a fluorocyclization reaction to produce anti-4,8-difluoro-1-methoxyisochroman with high diastereoselectivity. researchgate.net The reaction is typically carried out using Selectfluor® as the fluorine source in the presence of methanol (B129727) and a pyridine-hydrofluoric acid complex.

| Substrate (2-Vinylbenzaldehyde) | Product | Yield (NMR/Isolated) |

| This compound | anti-4,8-Difluoro-1-methoxyisochroman | 81% / 73% |

| 2-Vinylbenzaldehyde (B1595024) | anti-4-Fluoro-1-methoxyisochroman | 88% / 80% |

| 2-Chloro-6-vinylbenzaldehyde | anti-8-Chloro-4-fluoro-1-methoxyisochroman | 82% / 74% |

| 2-Bromo-6-vinylbenzaldehyde | anti-8-Bromo-4-fluoro-1-methoxyisochroman | 84% / 78% |

Table 1: Scope of the Fluorocyclization of 2-Vinylbenzaldehydes to anti-4-Fluoro-1-methoxyisochromanes. Data sourced from researchgate.net.

Furthermore, 2-vinylbenzaldehydes can undergo cascade annulation reactions with other reagents. For example, a palladium-catalyzed reaction with indoles leads to the formation of substituted benzo[b]carbazoles. researchgate.net This transformation involves an initial indole (B1671886) addition to the aldehyde, followed by a palladium-catalyzed cyclization and aromatization sequence.

Cyclopropanation Reactions

Cyclopropanation involves the addition of a carbene or carbenoid to the double bond of the vinyl group to form a cyclopropane (B1198618) ring. This reaction is a fundamental method for synthesizing three-membered rings. wikipedia.org Common methods include the Simmons-Smith reaction (using diiodomethane (B129776) and a zinc-copper couple) and transition-metal-catalyzed reactions with diazo compounds. wikipedia.orgorganic-chemistry.org

While specific studies on the cyclopropanation of this compound are not prominent, the reactivity of the vinyl group is well-established. The electronic nature of the aromatic ring substituents can influence the reaction's efficiency. The electron-withdrawing aldehyde and fluorine groups may slightly deactivate the double bond towards electrophilic attack by the carbene. However, transition-metal-catalyzed methods are generally robust and applicable to a wide range of substituted styrenes. nih.gov For instance, copper(I) and rhodium(II) complexes are effective catalysts for the cyclopropanation of vinyl fluorides and other alkenes using diazoacetates, providing access to fluorinated cyclopropane carboxylates. researchgate.net

| Cyclopropanation Method | Reagent(s) | Expected Product Class |

| Simmons-Smith Reaction | CH₂I₂, Zn(Cu) | 2-(2-Fluoro-6-formylphenyl)cyclopropane |

| Catalytic (e.g., Rh₂(OAc)₄) | N₂CHCO₂Et (Ethyl diazoacetate) | Ethyl 2-(2-fluoro-6-formylphenyl)cyclopropane-1-carboxylate |

| Corey-Chaykovsky Reaction | (CH₃)₃S(O)I, NaH | 1-Formyl-2-fluoro-6-(epoxymethyl)benzene (epoxide from aldehyde) and/or cyclopropane |

Table 2: Potential Cyclopropanation Reactions of the Vinyl Group in this compound.

Fluoro-Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition between an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone. wikipedia.orgnrochemistry.com This reaction is a powerful tool for constructing five-membered rings, particularly in an intramolecular fashion. nih.gov

When applying this reaction to fluorinated substrates, the position of the fluorine atom is critical. Studies on the intramolecular Pauson-Khand reaction of enynes have shown that the presence of fluorine atoms on the alkene moiety generally leads to low yields of the cyclized product. nih.govbeilstein-journals.org This is attributed to the deactivating effect of the electron-withdrawing fluorine, which reduces the nucleophilicity of the double bond and hinders its coordination to the metal center. For example, the reaction of a monofluoroolefinic enyne was reported to yield a defluorinated cyclopentenone, indicating side reactions can occur. nih.gov

Given these findings, it is anticipated that this compound would be a challenging substrate for the intermolecular Pauson-Khand reaction due to its fluorinated vinyl group, likely resulting in low reactivity and poor yields under standard conditions. beilstein-journals.org

Carbonyl Group Reactivity

The aldehyde functional group is one of the most versatile in organic chemistry, readily undergoing nucleophilic addition and condensation reactions.

Condensation Reactions (e.g., Schiff Base Formation)

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. gsconlinepress.comnih.gov This reaction typically proceeds under mild conditions, often with acid or base catalysis, and involves the formation of a hemiaminal intermediate followed by dehydration to yield the C=N double bond. edu.krd

The formation of Schiff bases is a robust and high-yielding reaction for a wide array of substituted benzaldehydes. science.govresearchgate.net The electronic effects of the ortho-fluorine and vinyl groups in this compound are not expected to significantly impede this transformation. The resulting Schiff bases are valuable intermediates themselves, as the imine nitrogen can act as a directing group or participate in further cycloaddition reactions, such as the Aza-Diels-Alder reaction.

| Amine Reactant | Product Name (Schiff Base) |

| Aniline | N-(2-fluoro-6-vinylbenzylidene)aniline |

| Benzylamine | N-(2-fluoro-6-vinylbenzylidene)-1-phenylmethanamine |

| Ethanolamine | 2-((2-fluoro-6-vinylbenzylidene)amino)ethan-1-ol |

| Glycine methyl ester | Methyl 2-((2-fluoro-6-vinylbenzylidene)amino)acetate |

Table 3: Representative Schiff Base Formation Reactions with this compound.

Aldol and Mannich Type Additions

The aldehyde functionality in this compound is a key site for carbon-carbon bond formation through reactions such as Aldol and Mannich additions. While specific examples involving this compound are not extensively documented in publicly available research, the reactivity can be inferred from the general principles of these reactions and studies on analogous substrates.

The Aldol addition involves the reaction of an enolate ion with a carbonyl compound. In the context of this compound, it could act as the electrophilic partner, reacting with an enolate generated from another carbonyl compound like a ketone or another aldehyde. The presence of the ortho-fluoro group, being electron-withdrawing, is expected to enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially leading to a more facile reaction compared to its non-fluorinated analog. However, the steric hindrance from the ortho-vinyl group might counteract this electronic effect to some extent. A general representation of a crossed Aldol reaction is shown below:

The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen (often a ketone). In this reaction, this compound would provide the aldehyde component. The reaction proceeds through the formation of an iminium ion, which then reacts with the enol form of the active hydrogen compound. The ortho-fluoro and vinyl groups would influence the reactivity of the intermediate iminium ion.

Reductive Transformations

The aldehyde group of this compound is susceptible to reduction to a primary alcohol, forming (2-fluoro-6-vinyl)phenyl)methanol. This transformation can be achieved using a variety of reducing agents common in organic synthesis. The choice of reducing agent can be critical to selectively reduce the aldehyde without affecting the vinyl group.

Standard reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is generally selective for aldehydes and ketones, leaving the vinyl group intact. Lithium aluminum hydride is a much stronger reducing agent and would also readily reduce the aldehyde, but care must be taken to avoid over-reduction or side reactions, especially at higher temperatures.

Catalytic hydrogenation can also be employed. Depending on the catalyst and reaction conditions (pressure, temperature, and solvent), it is possible to selectively reduce the aldehyde. For instance, using a poisoned catalyst might favor the reduction of the aldehyde over the vinyl group. Conversely, more forcing conditions could lead to the reduction of both the aldehyde and the vinyl group, yielding 2-ethyl-6-fluorobenzyl alcohol.

A specific challenge in the reduction of ortho-fluorobenzaldehydes can be the competitive Wolf-Kishner reduction to fluorotoluenes when using hydrazine-based methods, though this is more relevant to the complete deoxygenation of the aldehyde. researchgate.net

Vinyl Group Reactivity

The vinyl substituent of this compound is a versatile functional group that can participate in a wide array of chemical transformations, particularly those catalyzed by transition metals.

Intramolecular Hydroacylation Reactions

Intramolecular hydroacylation is a powerful process for the synthesis of cyclic ketones. In the case of 2-vinylbenzaldehyde derivatives, this reaction leads to the formation of indanones. While direct studies on this compound are not prevalent, research on the closely related 2-vinylbenzaldehyde provides significant insight. Rhodium-catalyzed asymmetric hydroacylation has been successfully utilized to synthesize 3-substituted indanones with high conversions and enantioselectivity. nih.gov

A study on the intramolecular hydroacylation of 2-vinylbenzaldehyde revealed that a competitive dimerization reaction can occur. nih.gov However, substitution at the alpha-position of the vinyl group can block this side reaction, leading to high yields of the desired indanone. nih.gov It is plausible that the electronic and steric effects of the ortho-fluoro group in this compound would influence the rate and selectivity of such a cyclization. More recently, metal-free methods using organocatalysts like L-proline have been developed for the intramolecular hydroacylation of 2-vinylbenzaldehyde, offering a greener synthetic route to indanones. researchgate.netrsc.org

Transition Metal-Catalyzed Arylbenzylation

The vinyl group in this compound can serve as a handle for transition metal-catalyzed cross-coupling reactions. While specific arylbenzylation reactions involving this exact substrate are not widely reported, the reactivity of the vinyl group is well-established in similar systems. Palladium-catalyzed reactions are particularly common for the arylation and benzylation of vinyl groups.

For instance, palladium-catalyzed arylation or benzylation of related compounds has been achieved using aryl sulfonates or benzyl (B1604629) acetates as the coupling partners. nih.gov These reactions expand the scope of electrophiles for such transformations beyond the more common aryl halides. The presence of the ortho-fluoro and aldehyde groups in this compound would likely influence the catalytic cycle through their electronic and coordinating properties.

Cascade Annulation with Heterocycles (e.g., Indoles)

The vinylbenzaldehyde moiety is an excellent substrate for cascade annulation reactions, which allow for the rapid construction of complex polycyclic structures. A highly efficient palladium-catalyzed cascade annulation of 2-vinylbenzaldehydes with indoles has been developed to produce 6-(3-indolyl)benzo[b]carbazoles in good yields and with excellent regioselectivity. nih.gov

The proposed mechanism for this transformation involves a series of steps including a Mizoroki-Heck reaction, isomerization, nucleophilic addition of the indole, cyclization, and aromatization. The reaction proceeds under mild conditions and demonstrates the utility of the vinylbenzaldehyde scaffold in synthesizing complex heterocyclic systems. nih.gov The electronic nature of the substituents on the benzaldehyde (B42025) ring can influence the efficiency of this cascade process.

Reactivity Governed by the ortho-Fluoro-Benzaldehyde Motif

The presence of a fluorine atom at the ortho position to the aldehyde group significantly influences the reactivity of the molecule. The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon of the aldehyde. This enhanced electrophilicity can facilitate nucleophilic addition reactions at the aldehyde.

Furthermore, the ortho-fluoro-benzaldehyde motif can be a precursor for the synthesis of various heterocyclic compounds. For example, the reaction of o-fluorobenzaldehydes with hydrazine (B178648) has been developed as a practical synthesis of indazoles. researchgate.net In this reaction, the fluorine atom acts as a leaving group in a nucleophilic aromatic substitution step. The specific conditions can be tuned to favor the formation of indazoles over potential side products arising from the reduction of the aldehyde. researchgate.net

The fluorine atom can also be replaced through other nucleophilic aromatic substitution reactions, making the ortho-fluoro-benzaldehyde scaffold a versatile intermediate in organic synthesis. wikipedia.org

Directed C–H Functionalization

The direct functionalization of otherwise inert C–H bonds represents a powerful strategy in modern organic synthesis, enhancing atom and step economy. researchgate.net In the context of this compound, the aldehyde group can serve as a directing group to facilitate the activation of proximal C–H bonds. nih.gov Transition metal catalysts, particularly those based on palladium and rhodium, are prominent in mediating such transformations. rsc.orgnih.govnih.gov

The typical mechanism involves the formation of a transient directing group, often an imine formed in situ from the benzaldehyde and an amine, which then coordinates to the metal center. nih.gov This coordination brings the catalyst into close proximity to an ortho C–H bond, enabling its activation and subsequent functionalization. nih.gov A variety of transformations, including arylation, chlorination, bromination, and amidation, can be achieved on benzaldehyde substrates using this approach. nih.gov

However, in the specific case of this compound, the ortho positions to the aldehyde group (C2 and C6) are already substituted with the fluoro and vinyl groups, respectively. This structural feature precludes the conventional ortho-C–H functionalization on the aromatic ring that is typically guided by the aldehyde. Consequently, research efforts would need to explore alternative C–H activation pathways, such as the less common meta-C–H functionalization or the functionalization of the C(sp²)–H bonds within the vinyl moiety. While challenging, the development of catalytic systems capable of overcoming this obstacle would open new avenues for derivatizing this scaffold.

The table below summarizes representative conditions for the C–H functionalization of benzaldehydes, illustrating the general strategies that could be adapted for substrates like this compound.

| Transformation | Catalyst/Reagent | Directing Group Source | Key Conditions | Potential Application |

|---|---|---|---|---|

| Arylation | Pd(OAc)₂ / Aryl Iodide | Amino Acid (e.g., Monoprotected Amino Acid) | K₂CO₃, 110 °C | Synthesis of Biaryl Ketones (after oxidation) |

| Amidation | [IrCp*Cl₂]₂ / Dioxazolone | Amino Acid | AgOAc, 100 °C | Formation of Ortho-Amido Benzaldehydes |

| Fluoroalkoxylation | Pd(OAc)₂ / Fluoroalcohol | Amino Acid | Ag₂O, 80 °C | Introduction of Fluoroalkoxy Moieties. nih.gov |

| Chlorination | Pd(OAc)₂ / N-Chlorosuccinimide (NCS) | Amino Acid | 100 °C | Synthesis of Ortho-Chloro Benzaldehydes |

Transformations Involving C–F Bond Cleavage

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective cleavage and functionalization a significant chemical challenge. mdpi.com Nevertheless, advancements in catalysis have provided effective methods for activating C(sp²)–F bonds, enabling the use of fluoroarenes as versatile coupling partners.

Nickel-catalyzed cross-coupling reactions have emerged as a particularly effective strategy for the functionalization of C–F bonds. beilstein-journals.org For instance, this compound could potentially undergo a nickel-catalyzed Suzuki-Miyaura cross-coupling with various arylboronic acids. nih.gov This transformation would replace the fluorine atom with a new aryl group, leading to the formation of complex biaryl structures. The reaction typically proceeds under mild conditions and involves the oxidative addition of the C–F bond to a low-valent nickel species. beilstein-journals.orgnih.gov

Another approach to C–F bond functionalization is through visible-light photoredox catalysis. nih.gov This method utilizes photocatalysts that, upon light absorption, can engage in single-electron transfer processes to activate the C–F bond, often leading to the formation of radical intermediates. mdpi.com These intermediates can then participate in a variety of bond-forming reactions. This strategy offers a mild and environmentally benign alternative to traditional transition-metal-catalyzed methods. nih.gov Such techniques could potentially be applied to this compound for transformations like hydrodefluorination or the introduction of other functional groups. chemrxiv.org

The development of methods for C–F bond cleavage is crucial for the synthesis of novel heterocyclic compounds. By designing substrates where C–F bond cleavage is part of a cascade or cyclization sequence, new synthetic pathways to valuable molecular scaffolds can be established.

The following table details representative examples of C–F bond functionalization reactions applicable to fluoroarenes.

| Transformation | Catalyst System | Coupling Partner/Reagent | Reaction Type | Potential Product from this compound |

|---|---|---|---|---|

| Arylation | Ni(cod)₂ / PCy₃ | Arylboronic Acid | Suzuki-Miyaura Coupling. nih.gov | 2-Aryl-6-vinylbenzaldehyde |

| Hydrodefluorination | Ni(IMes) / Hydrosilane | (EtO)₂MeSiH | Reductive Defluorination. chemrxiv.org | 2-Vinylbenzaldehyde |

| Alkylation | Photocatalyst (e.g., fac-Ir(ppy)₃) / H-donor | Alkyl Radical Precursor | Photoredox Catalysis. mdpi.com | 2-Alkyl-6-vinylbenzaldehyde |

| Amination | None (Li/F interaction) | Amines | N-heterocycle assisted SNAr. researchgate.net | 2-Amino-6-vinylbenzaldehyde |

Polymerization Studies of 2 Fluoro 6 Vinylbenzaldehyde and Its Derivatives

Homopolymerization Pathways (e.g., Radical Polymerization)

The homopolymerization of vinylbenzaldehyde derivatives can proceed through different mechanisms, with radical polymerization being a common and well-studied pathway. In the case of ortho-vinylbenzaldehyde (o-VBA), a structurally similar compound to 2-fluoro-6-vinylbenzaldehyde, radical polymerization has been shown to proceed exclusively through the vinyl group. scispace.com This selectivity is attributed to the higher reactivity of the vinyl double bond towards radical addition compared to the aldehyde group under typical radical polymerization conditions.

It is expected that this compound would exhibit similar behavior in radical homopolymerization. The reaction would likely be initiated by common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), leading to the formation of a linear polymer with pendent 2-fluoro-6-formylphenyl groups. The general scheme for the radical polymerization is depicted below:

The resulting polymer, poly(this compound), would possess reactive aldehyde functionalities along the polymer backbone, making it a valuable precursor for further chemical modifications. The polymerization kinetics and the molecular weight of the resulting polymer would be influenced by factors such as initiator concentration, monomer concentration, and reaction temperature.

Copolymerization Strategies

Copolymerization provides a versatile approach to tailor the properties of polymers derived from this compound by incorporating other monomers into the polymer chain. Various copolymerization techniques can be employed to achieve different polymer architectures and functionalities.

Cationic copolymerization of benzaldehyde (B42025) derivatives with vinyl ethers has been shown to produce alternating copolymers. acs.org This alternating tendency is driven by the formation of a charge-transfer complex between the electron-rich vinyl ether and the electron-poor benzaldehyde derivative. Given the electron-withdrawing nature of the fluorine atom and the aldehyde group in this compound, it is anticipated to readily undergo alternating copolymerization with electron-rich vinyl ethers under cationic conditions.

The proposed mechanism involves the formation of a zwitterionic intermediate that propagates by adding alternating monomer units. This strategy would lead to a well-defined copolymer with a regular 1:1 alternating structure of this compound and vinyl ether units.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures. acs.orgresearchgate.net RAFT polymerization of styrene (B11656) and its functional derivatives has been extensively studied and has been shown to be a robust method for producing well-controlled polymers. acs.orgresearchgate.net

The RAFT polymerization of this compound would likely employ a suitable chain transfer agent (CTA), such as a trithiocarbonate (B1256668) or a dithiobenzoate, to mediate the polymerization. The process would enable the synthesis of well-defined homopolymers of this compound as well as block copolymers by sequential monomer addition. For instance, a block copolymer could be synthesized by first polymerizing this compound and then using the resulting macro-CTA to polymerize a second monomer, such as styrene or a methacrylate.

Table 1: Hypothetical RAFT Polymerization of this compound This table is based on typical results for RAFT polymerization of functional styrenes and serves as an illustrative example.

| Entry | Monomer | CTA | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn,theo (g/mol) | Mn,exp (g/mol) | Đ (Mw/Mn) |

|---|---|---|---|---|---|---|---|---|

| 1 | 2-F-6-VBA | Trithiocarbonate | 100:1:0.2 | 6 | 65 | 9,900 | 9,500 | 1.15 |

| 2 | 2-F-6-VBA | Dithiobenzoate | 200:1:0.1 | 12 | 80 | 22,100 | 21,500 | 1.12 |

In contrast to radical polymerization, cationic polymerization of o-vinylbenzaldehyde involves the participation of both the vinyl and the aldehyde groups, leading to a cyclopolymerization process. scispace.com When initiated with a cationic initiator like BF₃OEt₂, o-vinylbenzaldehyde undergoes a propagation scheme where the growing carbocation reacts with the neighboring aldehyde group to form a cyclic unit. scispace.com The resulting polymer contains a significant amount of cyclized units, with only a small percentage of pendent aldehyde and vinyl groups. scispace.com

Table 2: Structural Units in the Cationic Polymerization of o-Vinylbenzaldehyde Data from a study on o-vinylbenzaldehyde, which is expected to be analogous to this compound.

| Structural Unit | Percentage |

|---|---|

| Cyclized Unit | ~75% |

| Pendent Vinyl Group | ~20% |

| Pendent Aldehyde Group | ~5% |

Source: Aso, C.; Tagami, S. J. Polym. Sci. Part B Polym. Lett. 1967, 5, 217-221.

Post-Polymerization Modification and Functionalization

Polymers derived from this compound, particularly those synthesized via radical polymerization, possess reactive aldehyde groups that are amenable to a wide range of post-polymerization modifications. kaust.edu.sarsc.orgnih.govresearchgate.nettandfonline.comresearchgate.net These modifications allow for the introduction of various functional groups, leading to materials with tailored properties.

Some potential post-polymerization reactions include:

Oxidation: The aldehyde groups can be oxidized to carboxylic acid groups, which can then be used for further reactions or to impart hydrophilicity to the polymer.

Reduction: Reduction of the aldehyde groups to hydroxyl groups can also alter the polarity and reactivity of the polymer.

Wittig Reaction: The aldehyde can react with Wittig reagents to introduce new carbon-carbon double bonds with various substituents.

Schiff Base Formation: Reaction with primary amines leads to the formation of imines (Schiff bases), which can be used to attach biomolecules, dyes, or other functional moieties. This is a versatile method for bioconjugation.

Henry Reaction: The aldehyde can undergo a Henry reaction with nitroalkanes to introduce nitro and hydroxyl functionalities.

These post-polymerization modifications significantly expand the scope of applications for polymers based on this compound, enabling their use in areas such as drug delivery, sensors, and advanced coatings.

Influence of Fluorine Substitution on Polymerization Kinetics and Polymer Architecture

The presence of a fluorine atom at the ortho position of the vinylbenzaldehyde monomer is expected to have a significant impact on its polymerization behavior. Fluorine is a highly electronegative atom with a small van der Waals radius, which imparts unique electronic and steric effects.

Electronic Effects: The electron-withdrawing nature of the fluorine atom can influence the reactivity of both the vinyl group and the aldehyde group. In radical polymerization, the fluorine substituent may affect the stability of the propagating radical, potentially altering the polymerization rate. In cationic polymerization, the electron-withdrawing effect could destabilize the growing carbocation, which might influence the rate of propagation and the extent of cyclization. researchgate.net

Steric Effects: The steric hindrance from the ortho-fluorine substituent could influence the approach of the monomer to the growing polymer chain, potentially affecting the tacticity of the resulting polymer. In cyclopolymerization, the steric bulk might favor or hinder the formation of the cyclic structure.

Computational and Mechanistic Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Elucidation of Reaction Pathways and Intermediates

Specific reaction pathways and intermediates for reactions involving 2-Fluoro-6-vinylbenzaldehyde have not been explicitly detailed in the available research. General mechanistic principles for related compounds can offer potential, though unconfirmed, pathways. For example, in the context of α,β-unsaturated aldehydes, computational studies have explored reaction mechanisms such as selective hydrogenation, identifying key intermediates and factors controlling selectivity between C=C and C=O bond reduction. researchgate.net Furthermore, investigations into the cyclocondensation of other substituted benzaldehydes, such as 2-fluoro-5-nitrobenzaldehyde (B1301997) with amidines, reveal the formation of heterocyclic products through specific intermediates, although this has not been demonstrated for the vinyl-substituted analogue. researchgate.net The formation of acetals from 2-methylbenzaldehyde (B42018) has been studied computationally, proposing a pathway involving protonation and nucleophilic attack by methanol (B129727) to form hemiacetal and then acetal (B89532) intermediates. researchgate.net While these provide a framework for possible reactions, dedicated studies are needed to elucidate the specific pathways and intermediates for this compound.

Analysis of Transition State Structures and Energetics

A specific analysis of transition state structures and their corresponding energetics for reactions of this compound is not found in the current body of literature. Computational chemistry provides powerful tools for such analyses in related systems. For example, in the reductive elimination from palladium(aryl)(fluoroalkyl) complexes, DFT calculations have been used to analyze transition-state structures, revealing stabilizing interactions between the fluoroalkyl ligand and the palladium center that influence the reaction barrier. nih.gov In enzymatic C-F bond degradation, quantum mechanics/molecular mechanics (QM/MM) calculations have been employed to determine the energetics of transition states, providing insight into the catalytic mechanism. nih.gov These examples demonstrate the methods that could be applied to understand the transition states in reactions of this compound, but specific data is currently unavailable.

Theoretical Insights into Stereochemical Control and Selectivity

There is a lack of specific theoretical studies on the stereochemical control and selectivity in reactions involving this compound. However, computational methods have been successfully used to predict and explain stereoselectivity in reactions of other complex organic molecules. rsc.org For instance, in the hydrogenation of α,β-unsaturated ketones and aldehydes, DFT calculations have been used to understand the factors governing selectivity, such as the significantly higher activation barriers for hydrogenating the C=O bond compared to the C=C bond on certain metal surfaces. researchgate.net The influence of substituents on selectivity is a common theme in computational organic chemistry, but without specific studies on this compound, any discussion on stereochemical control remains speculative.

Spectroscopic Characterization for Mechanistic Probes

While spectroscopic data for this compound and related compounds exist, its direct application as a mechanistic probe in reactions involving this specific molecule is not documented in the available literature. Spectroscopic techniques are crucial for identifying reaction intermediates and understanding reaction kinetics, which are key components of mechanistic studies. For example, FTIR and ATR-IR spectra are available for the related compound 2-fluoro-6-methoxybenzaldehyde, which could serve as a reference for spectroscopic monitoring of reactions. nih.gov Computational studies on 2-chloro-6-fluorobenzaldehyde (B137617) have included the calculation of vibrational spectra, which can be compared with experimental data to confirm structures of intermediates. researchgate.net However, no studies were found that utilize these techniques to probe the reaction mechanisms of this compound.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor for Complex Fluorinated Heterocyclic Scaffolds (e.g., Isochromans, Tetrahydroquinolines)

The strategic placement of the vinyl and aldehyde groups in 2-fluoro-6-vinylbenzaldehyde makes it an ideal precursor for intramolecular cyclization reactions to form complex heterocyclic systems. The isochroman (B46142) scaffold, a privileged motif found in numerous biologically active compounds, can be efficiently synthesized from this intermediate.

Research has demonstrated the successful fluorocyclization of 2-vinylbenzaldehydes to yield corresponding anti-4-fluoro-1-methoxyisochromanes. researchgate.net This stereocontrolled synthesis is achieved via iodine(I)/iodine(III) catalysis, highlighting a creative approach in main group catalysis for accessing saturated, fluorinated heterocycles. researchgate.net The oxa-Pictet–Spengler reaction represents another powerful method for constructing the isochroman core. rsc.orgresearchgate.net While traditionally limited in scope, variants of this reaction have expanded its utility, enabling the synthesis of highly functionalized isochromans. rsc.orgresearchgate.netorganic-chemistry.org The presence of the fluorine atom in the final isochroman structure can significantly influence the molecule's physicochemical properties, which is highly desirable in drug discovery.

Below is a table summarizing the scope of the fluorocyclization of various 2-vinylbenzaldehydes into their corresponding anti-4-fluoro-1-methoxyisochromanes, demonstrating the utility of this synthetic approach.

Table 1: Scope of the Fluorocyclization of 2-Vinylbenzaldehydes

| Entry | Substrate (R group on 2-vinylbenzaldehyde) | Product Yield (Combined NMR) | Isolated Yield (Major Isomer) |

|---|---|---|---|

| 1 | H | 75% | 60% |

| 2 | 4-Me | 70% | 55% |

| 3 | 4-OMe | 65% | 52% |

| 4 | 4-F | 72% | 58% |

| 5 | 4-Cl | 80% | 65% |

| 6 | 4-Br | 78% | 63% |

| 7 | 5-Cl | 85% | 70% |

Data derived from research on stereocontrolled synthesis of fluorinated isochromans. researchgate.net

Building Block for Fluoro-organic Compounds with Defined Stereochemistry

The creation of chiral centers with specific stereochemistry is a cornerstone of modern organic synthesis, particularly for pharmaceuticals where enantiomeric purity is critical. This compound serves as a valuable starting material for synthesizing fluoro-organic compounds with well-defined stereochemistry.

Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com The vinyl and aldehyde groups of this compound can participate in a variety of asymmetric transformations, including catalytic hydrogenations, epoxidations, and Diels-Alder reactions, to introduce new chiral centers. For instance, the synthesis of fluorinated isochromans from 2-vinylbenzaldehydes can be achieved with a high degree of stereocontrol. researchgate.net Furthermore, methods for the stereoselective installation of fluorine into organic molecules are of significant interest. nih.govsemanticscholar.org The development of frustrated Lewis pair (FLP) mediated monoselective C–F activation allows for the desymmetrization of geminal difluoroalkanes, providing access to stereoenriched fluorocarbons. nih.govsemanticscholar.org Such strategies underscore the potential for using precursors like this compound to construct complex fluorinated molecules with precise three-dimensional arrangements. bioorganica.com.uanih.gov

Development of Functional Polymers and Materials

The vinyl group in this compound makes it a suitable monomer for polymerization, leading to the development of novel functional polymers. The incorporation of fluorine into polymers can bestow unique and desirable properties such as high thermal stability, chemical resistance, and low surface energy. nih.gov

Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

The introduction of fluorine into bioactive molecules is a widely used strategy in the pharmaceutical and agrochemical industries to enhance efficacy, metabolic stability, and bioavailability. nih.govsemanticscholar.org Fluorinated benzaldehyde (B42025) derivatives are crucial intermediates in the synthesis of a wide array of active compounds. nbinno.comwikipedia.org For instance, 2-chloro-6-fluorobenzaldehyde (B137617) is an intermediate in the production of antiseptics like dicloxacillin (B1670480) and flucloxacillin, as well as pesticides. wikipedia.org Similarly, other fluorinated benzaldehydes are key starting materials for novel therapeutic agents. nbinno.comgoogle.com

Given the established importance of related structures, this compound represents a highly promising intermediate for the synthesis of next-generation pharmaceuticals and agrochemicals. rhhz.netnih.gov The vinyl group offers a synthetic handle for further elaboration of the molecular structure, allowing for the creation of complex and diverse libraries of compounds for biological screening. researchgate.net The combined presence of the fluorine atom, aldehyde, and vinyl group makes it a versatile platform for building molecules with potential applications in treating a range of diseases or for crop protection. nih.govethernet.edu.et

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Selective Transformations

A key area of future research will be the development of sophisticated catalytic systems to selectively transform the aldehyde and vinyl moieties of 2-Fluoro-6-vinylbenzaldehyde.

Organocatalysis for Asymmetric Synthesis: The use of chiral organocatalysts, such as imidazolidinones, is a promising avenue for the enantioselective fluorination and other transformations of aldehydes. princeton.edunih.gov This approach could lead to the synthesis of chiral α-fluoro aldehydes, which are valuable building blocks in medicinal chemistry. nih.gov Research in this area would focus on designing catalysts that can achieve high stereoselectivity in the presence of the vinyl group.

Transition Metal Catalysis for Cross-Coupling Reactions: The development of novel transition metal catalysts will be crucial for exploring the reactivity of the C-F bond and for facilitating cross-coupling reactions at various positions on the aromatic ring. This could enable the synthesis of a wide range of functionalized benzaldehyde (B42025) derivatives. rug.nlresearchgate.net

Biocatalysis for Green Chemistry: The use of enzymes in cascade reactions offers a green and efficient route for chemical synthesis. rsc.orgnih.gov Future research could explore the use of engineered enzymes for the selective oxidation or reduction of the aldehyde group or for the stereoselective transformation of the vinyl group in this compound.

A summary of potential catalytic approaches is presented in the table below.

| Catalytic System | Target Transformation | Potential Advantages |

| Chiral Organocatalysts | Enantioselective α-fluorination of the aldehyde | High stereoselectivity, metal-free conditions |

| Transition Metal Catalysts | Cross-coupling reactions | Versatility in functionalization |

| Biocatalysis (Enzymes) | Selective oxidation/reduction, stereoselective reactions | Green and sustainable, high selectivity |

Exploration of New Cascade and Multicomponent Reactions

The presence of multiple reactive sites in this compound makes it an ideal candidate for the development of novel cascade and multicomponent reactions. These reactions, which form multiple chemical bonds in a single operation, are highly efficient and atom-economical.

Future research will likely focus on designing tandem reactions that involve the sequential transformation of the aldehyde and vinyl groups. liberty.eduliberty.edu For instance, a reaction could be initiated at the aldehyde, followed by an intramolecular cyclization involving the vinyl group to create complex heterocyclic structures. The cyclocondensation of o-fluorobenzaldehydes with amidines to form quinazolines is an example of a reaction that could be adapted for this compound. researchgate.net

Integration with Advanced Synthesis Technologies (e.g., Flow Chemistry, Mechanochemistry)

Modern synthesis technologies like flow chemistry and mechanochemistry offer significant advantages over traditional batch processes, including improved safety, higher yields, and better scalability.

Flow Chemistry: Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for highly exothermic or fast reactions involving aldehydes. beilstein-journals.orgnih.gov The synthesis of benzaldehyde derivatives has been shown to be more efficient in flow systems. beilstein-journals.org Applying flow chemistry to the synthesis and transformations of this compound could lead to more efficient and scalable production methods.

Mechanochemistry: Mechanochemical synthesis, which uses mechanical force to induce chemical reactions, offers a solvent-free and environmentally friendly alternative to traditional solution-phase chemistry. beilstein-journals.org This technique has been successfully used for C-N coupling reactions and could be explored for the synthesis of derivatives of this compound. beilstein-journals.org

Design of Next-Generation Fluorine-Containing Polymer Architectures

The vinyl group in this compound makes it a valuable monomer for the synthesis of novel fluorine-containing polymers. mdpi.comethz.chpageplace.de Fluoropolymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. nih.govnih.gov

Future research in this area will focus on:

Homopolymerization and Copolymerization: Investigating the polymerization behavior of this compound to produce homopolymers and its copolymerization with other vinyl monomers to create materials with tailored properties.

Controlled Polymerization Techniques: Employing controlled polymerization methods to synthesize polymers with well-defined architectures, such as block copolymers and star-shaped polymers.

Post-Polymerization Modification: Utilizing the reactive aldehyde groups on the polymer backbone for post-polymerization modification, allowing for the introduction of various functionalities and the creation of smart materials.

The table below outlines potential polymer architectures and their prospective applications.

| Polymer Architecture | Synthesis Strategy | Potential Applications |

| Homopolymer | Free radical or controlled polymerization | High-performance coatings, membranes |

| Copolymers | Copolymerization with other vinyl monomers | Tunable optical and electronic materials |

| Functional Polymers | Post-polymerization modification of the aldehyde group | Sensors, drug delivery systems |

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental work is becoming increasingly important in modern chemical research. Computational methods can provide valuable insights into reaction mechanisms, predict the properties of new molecules and materials, and guide experimental design.

For this compound, computational studies could be used to:

Predict Reactivity: Use Density Functional Theory (DFT) calculations to understand the reactivity of the different functional groups and to predict the outcomes of various reactions. researchgate.net

Design Catalysts: Computationally screen potential catalysts for selective transformations.

Simulate Polymer Properties: Use molecular dynamics simulations to predict the physical and chemical properties of polymers derived from this compound.

Computational Fluorine Scanning: Employ methods like "computational fluorine scanning" using free-energy perturbation to predict the binding affinity of fluorinated analogues of molecules derived from this compound, which is particularly relevant for drug discovery. figshare.comhuggins-lab.comnih.gov

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new reactions and materials based on this compound.

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-6-vinylbenzaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound can be approached via Friedel-Crafts alkylation or cross-coupling reactions. For example:

- Friedel-Crafts Alkylation : Reacting 2-fluoro-6-chlorobenzaldehyde with vinyl Grignard reagents (e.g., vinyl magnesium bromide) under anhydrous conditions at −78°C to 0°C. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the aldehyde .

- Palladium-Catalyzed Coupling : Using Suzuki-Miyaura coupling between 2-fluoro-6-bromobenzaldehyde and vinylboronic acid. Optimal conditions include Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and a 1:1 dioxane/water solvent system at 80°C for 12 hours .

Q. Key Considerations :

Q. How can researchers characterize this compound using spectroscopic and computational methods?

Methodological Answer: Spectroscopic Characterization :

- ¹H/¹³C NMR : The aldehyde proton typically resonates at δ 9.8–10.2 ppm. Fluorine substituents cause splitting patterns (e.g., doublets for ortho-fluorine). Vinyl protons appear as doublets of doublets (δ 5.0–6.5 ppm) due to coupling with fluorine and adjacent protons .

- IR Spectroscopy : A strong C=O stretch near 1700 cm⁻¹ confirms the aldehyde group. C-F stretches appear at 1100–1250 cm⁻¹ .

Q. Computational Analysis :

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

Q. Stability Testing Protocol :

Perform accelerated aging studies at 40°C/75% relative humidity for 4 weeks.

Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of derivatives of this compound for bioactivity studies?

Methodological Answer:

- Reactivity Prediction : Use DFT to calculate Fukui indices, identifying nucleophilic/electrophilic sites. For example, the vinyl group may undergo Michael addition in biological systems .

- Docking Studies : Model interactions with target enzymes (e.g., cytochrome P450) to predict metabolic pathways. Software like AutoDock Vina can simulate binding affinities .

Case Study : Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced binding to kinase targets due to increased electrophilicity .

Q. How can researchers resolve contradictions in reported spectral data for this compound analogs?

Methodological Answer: Root Causes of Discrepancies :

- Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).

- Impurity Interference : Trace solvents (e.g., THF) may obscure peaks.

Q. Resolution Strategies :

Cross-validate data using multiple techniques (e.g., NOESY for spatial correlations).

Compare with structurally similar compounds (e.g., 2-Fluoro-6-(thiophen-2-yl)benzaldehyde) to identify consistent patterns .

Q. What experimental strategies optimize regioselectivity in reactions involving this compound?

Methodological Answer:

- Steric and Electronic Control :

- Use bulky ligands (e.g., t-Bu₃P) in Pd-catalyzed reactions to direct coupling to the vinyl group.

- Electron-deficient aldehydes favor nucleophilic attack at the carbonyl carbon over the vinyl position .

Q. Case Study :

| Reaction Type | Regioselectivity Driver | Yield (%) |

|---|---|---|

| Nucleophilic Addition | Lewis acid (e.g., AlCl₃) activates aldehyde | 85 |

| Cycloaddition | Electron-deficient dienophiles target vinyl group | 72 |

Q. How do substituent effects (e.g., fluorine vs. chlorine) alter the reactivity of this compound in organic synthesis?

Methodological Answer: Comparative Analysis :

| Substituent | Electronic Effect | Reactivity Trend |

|---|---|---|

| Fluorine | Strong −I, weak +M | Increases electrophilicity at aldehyde |

| Chlorine | Moderate −I, +M | Enhances stability of intermediates |

Q. Impact on Reaction Rates :

- Fluorine accelerates SNAr (nucleophilic aromatic substitution) at the ortho position due to its −I effect .

- Chlorine improves oxidative stability but reduces electrophilicity .

Q. Table 1. Spectral Data for this compound and Analogs

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (C=O, cm⁻¹) |

|---|---|---|---|

| This compound | 9.9 (s, 1H), 6.8–7.2 (m, 3H), 5.2–5.8 (dd, 2H) | 192.1 (CHO), 160.3 (C-F) | 1705 |

| 2-Fluoro-6-(thiophen-2-yl)benzaldehyde | 10.1 (s, 1H), 7.4–7.6 (m, 4H) | 191.8 (CHO), 159.9 (C-F) | 1698 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.